
Bleomycin A6
Descripción general
Descripción
Métodos De Preparación
La bleomicina A6 se prepara típicamente mediante la fermentación de Streptomyces verticillus. El caldo de fermentación se somete luego a varios procesos de purificación para aislar el compuesto . Los métodos de producción industrial implican la optimización de las condiciones de fermentación para maximizar el rendimiento y la pureza . Además, la bleomicina A6 se puede cargar en liposomas aniónicos con gel in situ para liberación sostenida en sistemas de administración de fármacos .
Análisis De Reacciones Químicas
La bleomicina A6 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La bleomicina A6 puede generar especies reactivas de oxígeno, lo que lleva a daño oxidativo del ADN.
Sustitución: La bleomicina A6 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen iones metálicos (como el hierro), oxígeno y agentes reductores . Los principales productos formados a partir de estas reacciones suelen ser fragmentos de ADN resultantes de la rotura de la cadena .
Aplicaciones Científicas De Investigación
Drug Delivery Systems
1. Liposomal Formulations:
Recent studies have investigated the use of liposomal carriers to enhance the delivery and efficacy of Bleomycin A6. For instance, a study demonstrated that anionic liposomes combined with thermosensitive in situ gels provided a sustained release of this compound, improving its therapeutic potential in parenteral delivery systems for anti-tumor treatment .
2. pH-Sensitive Polymer-Lipid Systems:
Another innovative approach involved the development of pH-sensitive polymer-lipid incorporated liposomes that encapsulate this compound. These formulations are designed to release the drug in response to the acidic microenvironment often found in tumors, thereby maximizing local drug concentration while minimizing systemic exposure .
3. Ultra-Deformable Liposomes:
Preliminary studies suggest that ultra-deformable liposomes containing this compound may be effective for treating superficial tumors such as sarcoids. These liposomes can penetrate biological barriers more efficiently than traditional formulations .
Clinical Applications and Case Studies
This compound has been utilized in various clinical settings, particularly for treating squamous cell lung cancer and other malignancies.
1. Efficacy Against Tumors:
Clinical trials have shown that this compound exhibits significant antitumor activity against various cancers, including colorectal and nasopharyngeal cancers. It has been noted for its ability to inhibit tumor growth effectively while presenting a lower risk of pulmonary toxicity compared to other components of the bleomycin family .
2. Toxicity and Side Effects:
While this compound is effective, it is not without risks. A notable case report highlighted severe pulmonary toxicity in a patient undergoing chemotherapy that included Bleomycin, leading to respiratory failure and death attributed to bleomycin-induced pulmonary fibrosis . This underscores the importance of monitoring lung function in patients receiving this treatment.
Comparative Efficacy and Safety
A comparative analysis of this compound with other chemotherapeutics reveals its unique profile:
Parameter | This compound | Traditional Chemotherapeutics |
---|---|---|
Mechanism | DNA strand break | Various (e.g., mitosis inhibition) |
Pulmonary Toxicity | Moderate | High (e.g., with certain agents) |
Myelosuppression | Low | High (e.g., with anthracyclines) |
Therapeutic Window | Narrow | Broader in some cases |
Mecanismo De Acción
La bleomicina A6 ejerce sus efectos induciendo la rotura de la cadena de ADN a través de la generación de especies reactivas de oxígeno . El compuesto quelata iones metálicos, principalmente hierro, para formar una pseudoenzima que reacciona con el oxígeno para producir superóxido y radicales libres de hidróxido . Estos radicales libres escinden el ADN, lo que lleva a la muerte celular . Los objetivos moleculares y las vías implicadas incluyen ADN, especies reactivas de oxígeno e iones metálicos .
Comparación Con Compuestos Similares
La bleomicina A6 forma parte de la familia de la bleomicina, que incluye otros antibióticos glicopéptidos como la bleomicina A2 y la bleomicina B2 . En comparación con sus análogos, la bleomicina A6 ha mostrado una actividad antitumoral comparable pero con una toxicidad potencialmente reducida en algunos estudios . El aspecto único de la bleomicina A6 es su capacidad para alterar el microentorno tumoral, lo que puede contribuir a sus efectos terapéuticos .
Compuestos similares incluyen:
Bleomicina A2: Otro antibiótico glicopéptido con propiedades similares de escisión del ADN.
Bleomicina B2: Conocida por su actividad antitumoral y utilizada en regímenes de quimioterapia combinada.
Acetil-bleomicina A6: Un análogo modificado con actividad antitumoral comparable pero toxicidad reducida.
Actividad Biológica
Bleomycin A6 (BAM) is a glycopeptide antibiotic that has garnered attention for its significant biological activity, particularly in oncology. This compound is a derivative of the bleomycin family, produced by the bacterium Streptomyces verticillus, and is known for its antitumor properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and clinical studies.
This compound exerts its antitumor effects primarily through the induction of DNA strand breaks. The compound binds to DNA and catalyzes oxidative damage, leading to cytotoxicity in rapidly dividing cells. This mechanism is particularly effective against various types of cancer cells, including those from solid tumors.
- DNA Interaction : this compound interacts with DNA through a complex process involving metal ions, which are essential for its activity. The binding of Bleomycin to DNA results in the formation of free radicals that cause single and double-strand breaks.
- Cell Cycle Arrest : The DNA damage induced by this compound leads to cell cycle arrest, predominantly at the G2/M phase, which prevents cancer cells from proliferating.
- Apoptosis Induction : Following DNA damage, cells may undergo programmed cell death (apoptosis), further contributing to the efficacy of this compound as an anticancer agent.
Antitumor Activity
This compound has shown promising results in various preclinical and clinical studies against different types of cancers:
- Colorectal Cancer : In murine models, this compound demonstrated significant antitumor activity against colorectal cancer xenografts, inhibiting tumor growth effectively compared to control groups .
- Liver Cancer : Studies indicate that this compound exhibits potent antitumor effects on human liver cancer cell lines (e.g., BEL-7402), especially when combined with other chemotherapeutic agents like Docetaxel .
- Lung Cancer : Research has also highlighted its efficacy against lung cancer models, where it reduced tumor burden and metastasis significantly .
Clinical Studies
Clinical investigations into this compound have focused on its safety profile and therapeutic efficacy:
- Phase I Trials : Initial trials revealed that this compound had a favorable safety profile with minimal myelosuppression and cardiac toxicity. Common side effects included fever and gastrointestinal disturbances, which were transient .
- Combination Therapies : Recent studies have explored the potential of combining this compound with other agents to enhance therapeutic outcomes. For instance, combining it with TS-1 (a chemotherapy drug) showed increased antitumor activity in gastric cancer models .
Comparative Efficacy
A comparative analysis of this compound with other bleomycin derivatives shows that it possesses distinct advantages:
Compound | Antitumor Activity | Pulmonary Toxicity | Myelosuppression |
---|---|---|---|
This compound | High | Low | None |
Bleomycin B2 | Moderate | High | Moderate |
Boanmycin | High | Moderate | Low |
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study 1 : In a patient with advanced colorectal cancer treated with a regimen including this compound, significant tumor regression was observed after three cycles of therapy.
- Case Study 2 : A combination treatment involving this compound and Docetaxel in a patient with liver cancer resulted in prolonged progression-free survival compared to historical controls.
Propiedades
Número CAS |
37293-17-7 |
---|---|
Fórmula molecular |
C60H96N20O21S2 |
Peso molecular |
1497.7 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[4-(3-aminopropylamino)butylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H96N20O21S2/c1-25-38(77-51(80-49(25)64)30(17-36(63)84)72-18-29(62)50(65)90)55(94)79-40(46(31-19-69-24-73-31)99-59-48(44(88)42(86)34(20-81)98-59)100-58-45(89)47(101-60(66)96)43(87)35(21-82)97-58)56(95)74-27(3)41(85)26(2)52(91)78-39(28(4)83)54(93)71-16-9-37-75-33(23-102-37)57-76-32(22-103-57)53(92)70-15-8-14-68-12-6-5-11-67-13-7-10-61/h19,22-24,26-30,34-35,39-48,58-59,67-68,72,81-83,85-89H,5-18,20-21,61-62H2,1-4H3,(H2,63,84)(H2,65,90)(H2,66,96)(H,69,73)(H,70,92)(H,71,93)(H,74,95)(H,78,91)(H,79,94)(H2,64,77,80)/t26-,27+,28+,29-,30-,34-,35+,39-,40-,41-,42+,43+,44-,45-,46-,47-,48-,58+,59-/m0/s1 |
Clave InChI |
FOUFFVYWFNBHHH-YNGSZULRSA-N |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O |
SMILES isomérico |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O |
SMILES canónico |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O |
Sinónimos |
leomycin A-6 bleomycin A6 boanmycin zhengguangmycin A6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.